molecular formula C15H11NO5 B3825518 4-(4-aminobenzoyl)phthalic acid

4-(4-aminobenzoyl)phthalic acid

Cat. No.: B3825518
M. Wt: 285.25 g/mol
InChI Key: WPBHDIITFIWYHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-aminobenzoyl)phthalic acid is an organic compound that features both an amino group and a benzoyl group attached to a phthalic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-aminobenzoyl)phthalic acid typically involves the reaction of 4-aminobenzoic acid with phthalic anhydride under controlled conditions. The process can be summarized as follows:

    Starting Materials: 4-aminobenzoic acid and phthalic anhydride.

    Reaction Conditions: The reaction is usually carried out in a solvent such as acetic acid or dimethylformamide (DMF) at elevated temperatures (around 100-150°C) to facilitate the formation of the desired product.

    Purification: The crude product is purified using recrystallization or chromatography techniques to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(4-aminobenzoyl)phthalic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The benzoyl group can be reduced to form corresponding alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-aminobenzoyl)phthalic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe for biochemical assays.

    Industry: Used in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-aminobenzoyl)phthalic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzoyl group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    4-aminobenzoic acid: Shares the amino group but lacks the phthalic acid core.

    Phthalic anhydride: Lacks the amino and benzoyl groups but shares the phthalic acid core.

    4-(4-nitrobenzoyl)phthalic acid: Similar structure but with a nitro group instead of an amino group.

Uniqueness

4-(4-aminobenzoyl)phthalic acid is unique due to the presence of both an amino group and a benzoyl group attached to a phthalic acid core

Properties

IUPAC Name

4-(4-aminobenzoyl)phthalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO5/c16-10-4-1-8(2-5-10)13(17)9-3-6-11(14(18)19)12(7-9)15(20)21/h1-7H,16H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBHDIITFIWYHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)C(=O)O)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-aminobenzoyl)phthalic acid
Reactant of Route 2
4-(4-aminobenzoyl)phthalic acid
Reactant of Route 3
4-(4-aminobenzoyl)phthalic acid
Reactant of Route 4
4-(4-aminobenzoyl)phthalic acid
Reactant of Route 5
4-(4-aminobenzoyl)phthalic acid
Reactant of Route 6
4-(4-aminobenzoyl)phthalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.